

"physical properties of 1H-Pyrrole-2,3-dicarboxylic acid"

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **1H-Pyrrole-2,3-dicarboxylic acid**

Cat. No.: **B072545**

[Get Quote](#)

An In-depth Technical Guide on the Physical Properties of **1H-Pyrrole-2,3-dicarboxylic Acid**

This technical guide provides a detailed overview of the known physical and spectral properties of **1H-Pyrrole-2,3-dicarboxylic acid**. The information is intended for researchers, scientists, and professionals involved in drug development and chemical synthesis. This document consolidates available data, outlines experimental protocols for property determination, and presents a logical workflow for the characterization of this compound.

Data Presentation

The following table summarizes the key physical properties of **1H-Pyrrole-2,3-dicarboxylic acid**. It is important to note that while some experimental values are available, others are based on computational predictions and require experimental verification.

Property	Value	Data Type
Molecular Formula	C ₆ H ₅ NO ₄	-
Molecular Weight	155.11 g/mol	-
Appearance	White to off-white solid	Experimental
Melting Point	225 °C (with decomposition)	Experimental
Boiling Point	480.7 ± 30.0 °C	Predicted
pKa	3.07 ± 0.50	Predicted[1]
Solubility	No experimental data available	-
¹ H NMR Spectrum	No experimental data available	-
¹³ C NMR Spectrum	No experimental data available	-
Infrared (IR) Spectrum	No experimental data available	-
Mass Spectrum	No experimental data available	-

Experimental Protocols

The following sections detail generalized experimental methodologies for determining the key physical and spectral properties of **1H-Pyrrole-2,3-dicarboxylic acid**.

Melting Point Determination

The melting point is a crucial indicator of purity.[2] A common method for its determination is using a capillary melting point apparatus.[2]

- Sample Preparation: A small quantity of the dry, crystalline **1H-Pyrrole-2,3-dicarboxylic acid** is finely powdered and packed into a thin-walled capillary tube to a height of 2-3 mm.[3] [4]
- Measurement: The capillary tube is placed in a calibrated melting point apparatus. The temperature is increased gradually, and the range from the temperature at which the substance begins to melt to when it becomes completely liquid is recorded.[3] For pure compounds, this range is typically narrow (0.5-1.0 °C).

Solubility Analysis

Determining the solubility profile in various solvents is essential for applications in drug formulation and reaction chemistry.

- Solvent Selection: A range of solvents with varying polarities (e.g., water, ethanol, acetone, ethyl acetate, and hexane) should be selected.
- Procedure: A known excess amount of **1H-Pyrrole-2,3-dicarboxylic acid** is added to a fixed volume of each solvent in a sealed container. The mixtures are agitated at a constant temperature until equilibrium is established.^[5]
- Quantification: The saturated solution is then filtered to remove undissolved solid, and the concentration of the dissolved compound is determined using a suitable analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

pKa Determination

The acid dissociation constant (pKa) provides insight into the compound's ionization behavior in solution. Potentiometric titration is a precise method for its determination.^{[6][7]}

- Sample Preparation: A solution of **1H-Pyrrole-2,3-dicarboxylic acid** is prepared in deionized water or a suitable aqueous-organic solvent mixture at a known concentration.
- Titration: The solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH), and the pH is monitored continuously using a calibrated pH electrode.^[7]
- Data Analysis: A titration curve is constructed by plotting pH versus the volume of titrant added. The pKa values are determined from the pH at the half-equivalence points of the titration curve. As a dicarboxylic acid, two pKa values are expected.

Spectroscopic Characterization

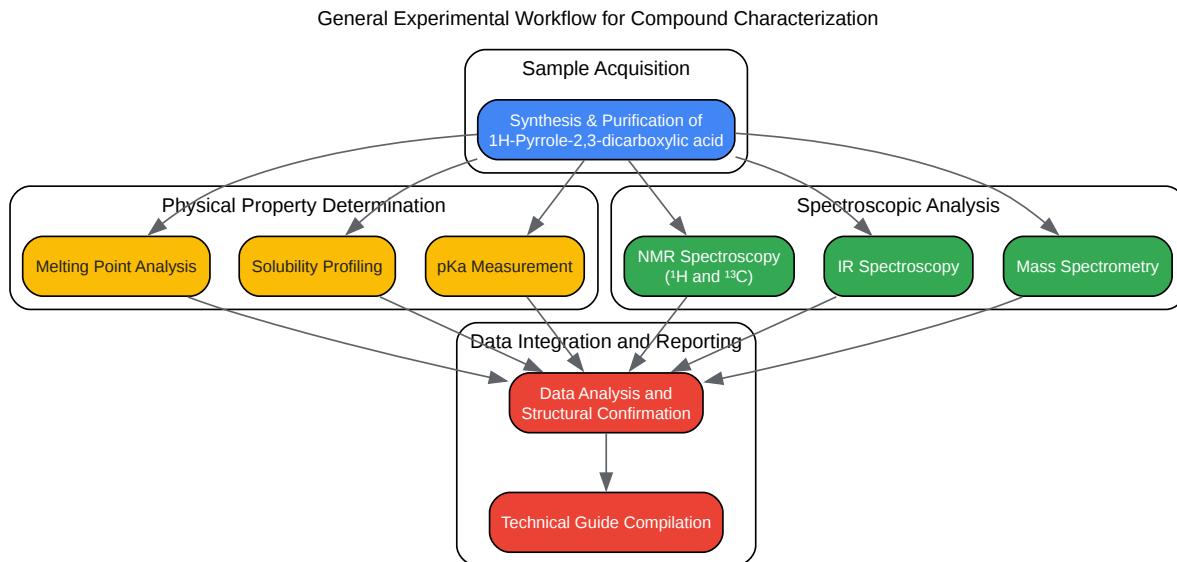
NMR spectroscopy is a powerful tool for structural elucidation.

- ¹H NMR: A small sample of the compound is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O). The ¹H NMR spectrum will provide information about the number of different types of protons, their chemical environment, and their connectivity through spin-

spin coupling. For carboxylic acids, the acidic proton signal is typically observed in the 9-12 ppm region and may be broad.[8]

- ^{13}C NMR: A more concentrated solution is generally required for ^{13}C NMR. This spectrum reveals the number of non-equivalent carbons and their chemical environments. The carbonyl carbons of the carboxylic acid groups are expected to appear in the 160-180 ppm range.[8]

IR spectroscopy is used to identify the functional groups present in the molecule.


- Sample Preparation: The spectrum can be obtained from a solid sample using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.
- Analysis: The spectrum should show characteristic absorption bands for the O-H stretch of the carboxylic acid (a broad band typically around 3000 cm^{-1}), the C=O stretch (around 1700 cm^{-1}), and the N-H stretch of the pyrrole ring (around 3300 cm^{-1}).

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

- Ionization: A suitable ionization technique, such as electrospray ionization (ESI), is used to generate gas-phase ions of the molecule.
- Analysis: The mass-to-charge ratio (m/z) of the molecular ion will confirm the molecular weight. The fragmentation pattern can provide further structural information. Common fragmentations for carboxylic acids include the loss of -OH (17 amu) and -COOH (45 amu) groups.[9]

Visualization of Experimental Workflow

The following diagram illustrates a standard workflow for the comprehensive physical and spectral characterization of **1H-Pyrrole-2,3-dicarboxylic acid**.

[Click to download full resolution via product page](#)

Caption: A flowchart illustrating the key steps in the physical and spectral characterization of **1H-Pyrrole-2,3-dicarboxylic acid**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1H-Pyrrole-2,3-dicarboxylic acid CAS#: 1125-32-2 [m.chemicalbook.com]
- 2. SSERC | Melting point determination [sserc.org.uk]
- 3. youtube.com [youtube.com]

- 4. byjus.com [byjus.com]
- 5. researchgate.net [researchgate.net]
- 6. m.youtube.com [m.youtube.com]
- 7. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 8. Video: NMR and Mass Spectroscopy of Carboxylic Acids [jove.com]
- 9. Mass Spectrometry - Examples | UArizona Department of Chemistry and Biochemistry [cbc.arizona.edu]
- To cite this document: BenchChem. ["physical properties of 1H-Pyrrole-2,3-dicarboxylic acid"]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b072545#physical-properties-of-1h-pyrrole-2-3-dicarboxylic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com